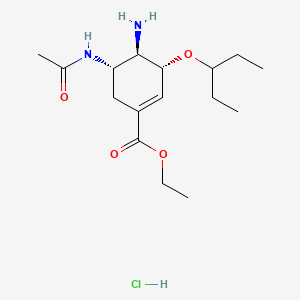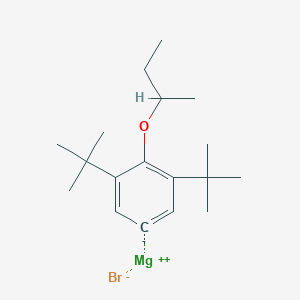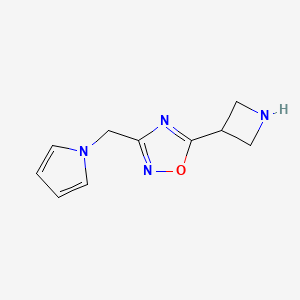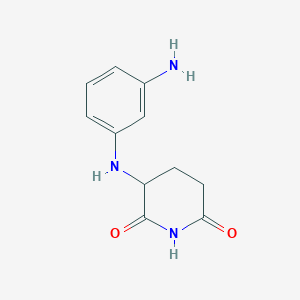
3-((3-Aminophenyl)amino)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Aminophenyl)amino)piperidine-2,6-dione is a functionalized Cereblon ligand used for the development of protein degrader building blocks. This compound contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers. It serves as a basic building block for the development of a protein degrader library .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-((3-Aminophenyl)amino)piperidine-2,6-dione involves several steps:
Protection of L-Glutamine: In an alkaline medium, L-Glutamine undergoes protection to form tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N, N-carbonyl dimidazoles, the protected L-Glutamine cyclizes to form tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
Deprotection: The cyclized product is then deprotected in an acid medium to obtain 3-amino-2,6-piperidine dione hydrochloride.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process involves protection, cyclization, and deprotection steps, ensuring high purity and stable quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-((3-Aminophenyl)amino)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
3-((3-Aminophenyl)amino)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for developing protein degrader libraries.
Biology: The compound is utilized in targeted protein degradation studies.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-((3-Aminophenyl)amino)piperidine-2,6-dione involves its role as a Cereblon ligand. It binds to the Cereblon protein, facilitating the recruitment of target proteins for degradation. This process involves the formation of a ternary complex between the compound, Cereblon, and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: A well-known Cereblon ligand used in the treatment of multiple myeloma.
Lenalidomide: A derivative of thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another derivative with potent anti-cancer properties
Uniqueness
3-((3-Aminophenyl)amino)piperidine-2,6-dione is unique due to its specific structure, which allows for rapid conjugation with carboxyl-containing linkers. This makes it a valuable building block for developing a diverse range of protein degrader molecules .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-(3-aminoanilino)piperidine-2,6-dione |
InChI |
InChI=1S/C11H13N3O2/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16/h1-3,6,9,13H,4-5,12H2,(H,14,15,16) |
Clave InChI |
HWWKOVGSUZFLBU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



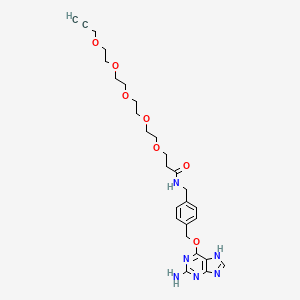

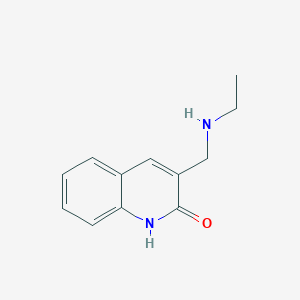
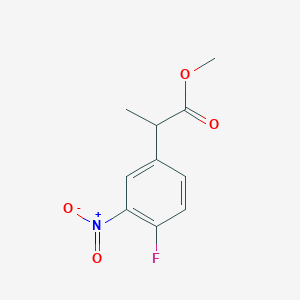
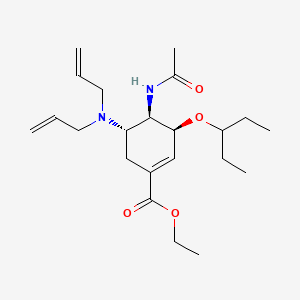

![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
